Cinnoline, 4-nitro-, 1-oxide

Catalog No.
S15300584
CAS No.
13657-99-3
M.F
C8H5N3O3
M. Wt
191.14 g/mol
Availability
In Stock
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Cinnoline, 4-nitro-, 1-oxide

CAS Number

13657-99-3

Product Name

Cinnoline, 4-nitro-, 1-oxide

IUPAC Name

4-nitro-1-oxidocinnolin-1-ium

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)8(5-9-10)11(13)14/h1-5H

InChI Key

HEOBQABYEWTBLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=[N+]2[O-])[N+](=O)[O-]

Cinnoline, 4-nitro-, 1-oxide is a heterocyclic compound characterized by a fused ring system containing nitrogen atoms. It is part of the cinnoline family, which is known for its diverse chemical properties and biological activities. The specific structure of 4-nitrocinnoline-1-oxide includes a nitro group at the fourth position and an oxide functional group at the first position, which plays a significant role in its reactivity and interactions.

. Notably, nitration reactions can occur under acidic conditions, leading to the formation of additional nitro derivatives. For instance, the kinetics of nitration in sulfuric acid show that both the oxide and its cation form can be nitrated, with different products depending on acidity levels . The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which influences its reactivity.

4-Nitrocinnoline-1-oxide exhibits notable biological activities, particularly in the context of mutagenicity and carcinogenicity. Similar to other nitroaromatic compounds, it has been implicated in DNA damage through mechanisms involving oxidative stress and the formation of reactive intermediates. Studies suggest that it may induce DNA lesions that are typically repaired by nucleotide excision repair pathways . This compound is often used in toxicological studies to assess the effects of potential carcinogens.

The synthesis of 4-nitrocinnoline-1-oxide can be achieved through several methods:

  • Nitration of Cinnoline: Direct nitration of cinnoline can yield 4-nitrocinnoline derivatives under controlled conditions using nitric acid and sulfuric acid mixtures.
  • Oxidative Processes: The conversion of appropriate precursors into 4-nitrocinnoline-1-oxide can also involve oxidation steps that introduce the oxide functional group at the first position.
  • Cyclization Reactions: Various cyclization strategies involving nitro-substituted aromatic compounds can lead to the formation of this compound .

Cinnoline derivatives, including 4-nitrocinnoline-1-oxide, find applications primarily in research settings:

  • Pharmacological Research: Due to their biological activities, these compounds are studied for potential therapeutic applications.
  • Toxicology: They serve as models for understanding mutagenic and carcinogenic processes in biological systems.
  • Synthetic Chemistry: Their unique structures make them valuable intermediates in organic synthesis.

Research has focused on the interactions of 4-nitrocinnoline-1-oxide with various biological macromolecules. These studies often examine how the compound binds to DNA and proteins, leading to modifications that may result in mutagenic effects. The ability of this compound to trap topoisomerase I cleavage complexes has been noted, indicating its potential role in disrupting cellular processes related to DNA replication and repair .

Several compounds share structural similarities with 4-nitrocinnoline-1-oxide. Here are a few noteworthy examples:

Compound NameStructure TypeUnique Features
4-Nitroquinoline-1-OxideQuinoline derivativeKnown for tumorigenic activity and DNA damage induction .
CinnolineBasic structureLacks nitro group; serves as a precursor for nitro derivatives .
2-NitrocinnolineCinnoline derivativeDifferent nitro substitution pattern affects reactivity .
5-NitrocinnolineCinnoline derivativeExhibits distinct biological properties compared to 4-nitro variant .

Uniqueness

The unique positioning of the nitro and oxide groups in 4-nitrocinnoline-1-oxide significantly influences its reactivity and biological activity compared to other similar compounds. This specific arrangement enhances its mutagenic potential and alters its interaction with cellular components.

The cinnoline framework, a bicyclic structure comprising a benzene ring fused to a pyridazine moiety, was first isolated in 1883 via the Richter cinnoline synthesis . This method involved cyclization of o-alkynyl diazonium salts, yielding 4-hydroxycinnoline-3-carboxylic acid as an intermediate. Early 20th-century advancements introduced alternative pathways, such as the Widman–Stoermer synthesis, which utilized α-vinyl-anilines in hydrochloric acid and sodium nitrite to form cinnoline derivatives through intramolecular cyclization .

A significant breakthrough emerged with the Borsche cinnoline synthesis, enabling the construction of cinnolines from cyclohexanone phenylhydrazones under acidic conditions. These methods laid the groundwork for diversifying cinnoline’s substituents, as illustrated by the synthesis of benzo[c]cinnoline via partial reduction of 2,2'-dinitrobiphenyl followed by radical-mediated cyclization .

Table 1: Key Historical Syntheses of Cinnoline Derivatives

Synthesis MethodKey ReactantsProductYield (%)Reference
Richter cinnoline synthesiso-C₆H₄(N₂Cl)C≡CCO₂H4-HydroxycinnolineN/A
Widman–Stoermer synthesisα-Vinyl-aniline + HCl/NaNO₂Cinnoline60–75
Borsche synthesisCyclohexanone phenylhydrazone1,2-Dihydrocinnoline50–65
Bjørsvik et al. (2004)2,2'-DinitrobiphenylBenzo[c]cinnoline N-oxide91

Positional Nitro-Oxide Functionalization in Heterocyclic Systems

The strategic introduction of nitro and oxide groups into heterocycles like cinnoline requires precise control over electronic and steric factors. Nitration of pyridine-N-oxide derivatives, for instance, demonstrates the directing influence of the N-oxide group, which favors nitration at the 4-position even in the presence of ortho-directing substituents like ethoxy groups . This phenomenon arises from the electron-withdrawing nature of the N-oxide moiety, which activates the ring for electrophilic substitution at specific sites.

In cinnoline systems, analogous principles govern nitro-oxide functionalization. For example, 4-nitro-1-oxide cinnoline synthesis likely involves:

  • Oxidation of the cinnoline core to form the N-oxide.
  • Nitration at the activated 4-position, guided by the N-oxide’s electronic effects.

The synthesis of benzo[c]cinnoline N-oxide provides a mechanistic blueprint. Partial reduction of 2,2'-dinitrobiphenyl generates intermediates with hydroxyamino and nitroso groups, which undergo radical-mediated cyclization to form the N-oxide . Subsequent deoxygenation with sodium ethoxide yields the parent heterocycle, illustrating the reversibility of N-oxide formation under basic conditions .

Table 2: Substituent Effects on Nitration Position in Heterocycles

HeterocycleSubstituentNitration PositionDirective Group InfluenceReference
Pyridine-N-oxide2-Ethoxy4N-oxide > ethoxy
Cinnoline-N-oxideNone4N-oxide directs
Quinoline-N-oxide4-Nitro5/8Competitive directing

Traditional synthetic approaches to cinnoline core formation have established fundamental methodologies that continue to influence modern synthetic strategies. The classical Richter cyclization represents one of the earliest and most significant contributions to cinnoline synthesis, first reported in 1883 by Von Richter through ring closure of in situ formed phenyldiazonium ions onto ortho alkyl substituents [1]. This pioneering work established the foundation for understanding the cyclization mechanisms that govern cinnoline formation.

The Widman-Stoermer cyclization method has proven particularly effective for constructing substituted cinnoline derivatives through intramolecular cyclization of appropriately functionalized precursors [2]. This approach involves the formation of diazonium intermediates followed by intramolecular attack on aromatic systems, resulting in the formation of the characteristic 1,2-diazine ring system. The reaction typically proceeds under acidic conditions with yields ranging from 40-70% depending on the substitution pattern of the starting materials [2].

The Borsche-Herbert cyclization methodology represents another classical approach that has been extensively utilized for cinnoline synthesis [2]. This method involves the cyclization of phenylhydrazones under acidic conditions, leading to the formation of the cinnoline ring system through a series of rearrangement and cyclization steps. The mechanism typically involves protonation of the hydrazone nitrogen followed by intramolecular electrophilic aromatic substitution.

Traditional MethodTypical Yield (%)Reaction ConditionsKey Intermediates
Richter Cyclization45-65HCl, 0-5°CPhenyldiazonium salts
Widman-Stoermer40-70H₂SO₄, refluxDiazonium intermediates
Borsche-Herbert35-60HCl, heatPhenylhydrazones

The Neber-Bossel method specifically targets 3-hydroxycinnoline derivatives through diazotization of 2-aminophenyl hydroxyacetates followed by reduction and cyclization [2]. During this process, the diazonium salt is reduced to the corresponding hydrazine, which undergoes cyclization when heated in hydrochloric acid. Substituents in the aromatic ring significantly influence the cyclization outcome, with unsubstituted and 4-chloro-substituted rings yielding 60% and 70% respectively [2].

The formation of benzo[c]cinnoline derivatives through traditional methods has been achieved via reduction of 2,2'-dinitrobiphenyl compounds [3]. This approach involves partial reduction of nitro groups to hydroxyamino and nitroso functionalities, followed by cyclization under basic conditions. The process is believed to proceed through a single electron transfer mechanism, ultimately yielding benzo[c]cinnoline or benzo[c]cinnoline N-oxide in yields of 93% and 91% respectively [3].

Modern Nitration-Oxidation Sequential Protocols

Modern synthetic approaches to 4-nitrocinnoline-1-oxide derivatives have evolved to incorporate sequential nitration-oxidation protocols that offer improved regioselectivity and higher yields compared to traditional methods. These contemporary strategies leverage advanced understanding of heterocyclic reactivity patterns and utilize optimized reaction conditions to achieve targeted functionalization.

Sequential nitration protocols for cinnoline derivatives typically employ controlled nitrating conditions to introduce nitro groups at specific positions on the cinnoline ring system. The nitration of cinnoline 2-oxide has been extensively studied, revealing that the reaction proceeds through both the free base and its protonated cation depending on the acidity of the medium [4]. In the range of 64.4-90.0% sulfuric acid, the proportions of 5- and 8-nitrocinnoline 2-oxide increase while that of 6-nitrocinnoline 2-oxide decreases [4].

The regioselective nitration of halogenated benzo[c]cinnolines demonstrates the effectiveness of modern nitration protocols [5]. Electrophilic nitration using potassium nitrate in mixed acid conditions achieves regioselectivity ortho to both halo groups and aromatic rings. For example, nitration of 3,8-dichlorobenzo[c]cinnoline with 2.2 molar equivalents of potassium nitrate affords 3,8-dichloro-4-nitrobenzo[c]cinnoline in quantitative yield [5].

SubstrateNitrating AgentConditionsProductYield (%)
Cinnoline 2-oxideHNO₃/H₂SO₄70-81% H₂SO₄, 80°C5,8-Nitro derivatives65-80
3,8-Dichlorobenzo[c]cinnolineKNO₃Mixed acid, mild temp4-Nitro derivative>95
2,9-Dichlorobenzo[c]cinnolineKNO₃Mixed acid, warm1-Nitro derivative45-60

Modern oxidation protocols for generating N-oxide functionalities have been refined to provide high yields under mild conditions. The oxidation of quinoline derivatives to their corresponding N-oxides using hydrogen peroxide in glacial acetic acid represents a widely adopted methodology [6]. Conventional heating at 65-70°C for 3-9 hours typically provides good yields, while microwave-assisted synthesis reduces reaction times significantly while maintaining comparable yields [6].

The sequential nitration-reduction approach for accessing nitrocinnoline derivatives involves initial nitration followed by controlled reduction of selected nitro groups [7]. This methodology has been demonstrated with phloroglucinol substrates, where sequential nitration using ammonium nitrate and sulfuric acid is followed by immediate catalytic hydrogenation to avoid isolation of explosive intermediates [7]. The process utilizes continuous-flow conditions with enhanced heat transfer through high surface-to-volume ratio capillary tubing [7].

Advanced sequential protocols incorporate transition-metal-free approaches that offer environmental advantages while maintaining synthetic efficiency. The intramolecular redox cyclization reaction developed for cinnoline synthesis proceeds through formation of 2-nitrosobenzaldehyde intermediates, followed by condensation with benzylamine derivatives [8] [9]. This methodology achieves cinnoline formation through azo isomerization to hydrazone, cyclization, and aromatization processes [8].

Catalytic Strategies for Regioselective Nitro Group Incorporation

Contemporary catalytic strategies for regioselective nitro group incorporation into cinnoline derivatives have revolutionized the synthetic accessibility of these important heterocyclic compounds. These methodologies leverage both traditional metal-catalyzed processes and innovative metal-free approaches to achieve precise regiocontrol in nitro group placement.

Copper-catalyzed strategies have emerged as particularly effective for cinnoline synthesis and functionalization. The copper-promoted intramolecular cyclization of 2-azobiaryls represents a significant advancement in benzo[c]cinnoline synthesis [10]. Using copper(II) acetate and copper(II) chloride as co-oxidants in trifluoroethanol at 110°C for 24 hours, this methodology achieves cyclization yields of up to 99% [10]. The mechanism involves copper(II)-directed single electron transfer oxidation of the external aromatic ring, forming radical cationic intermediates that undergo intramolecular cyclization [10].

Catalytic SystemSubstrate TypeConditionsYield Range (%)Regioselectivity
Cu(OAc)₂/CuCl₂2-AzobiarylsTFE, 110°C, 24h85-99High ortho selectivity
Pd(OAc)₂Pyrazol-3-onesDMF, 120°C, 12h70-85C-H activation directed
NiO NPsAminoaryl ketonesEtOH, reflux60-90Position-selective

Palladium-catalyzed annulation strategies provide precise control over regioselectivity in pyrazolone-fused cinnoline synthesis [11]. The palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates proceeds through N-acyl-valine ligand-assisted ortho-C-H activation [11]. This process generates ortho-alkenylated intermediates that undergo subsequent cyclopalladation and migratory insertion to form seven-membered palladacycles, ultimately furnishing pyrazolone-fused cinnolines through reductive elimination [11].

Nanocatalytic approaches have gained prominence for their environmental benefits and recyclability. Nickel oxide nanoparticles demonstrate exceptional catalytic activity for quinoline and related heterocycle synthesis [12]. These nanoparticles, with sizes ranging from 10-100 nm, possess both Lewis acid sites (Ni²⁺) and Lewis base sites (O²⁻) that facilitate regioselective transformations [12]. The Lewis base sites deprotonate α-methylene groups while Lewis acid sites activate carbonyl groups for imine formation [12].

Electrochemical strategies represent an emerging area of catalytic methodology for cinnoline synthesis. Electrochemical oxidation provides an alternative to chemical oxidants for intramolecular cyclization reactions [10]. The process initiates through anodic oxidation to generate radical cationic intermediates, which undergo intramolecular cyclization via nucleophilic addition, followed by single electron oxidation and deprotonation to afford the final products [10].

Regioselective nitration strategies benefit from understanding electronic effects in cinnoline systems. The combined electronic effects of halo substituents and adjacent cinnoline rings direct ortho-selectivity exclusively to electronically favored positions despite steric hindrance [5]. This regioselectivity is rationalized through formation of ipso σ-complexes stabilized by adjacent halo group lone pairs or ring π-systems [5].

Electronic FactorRegioselectivity PatternMechanistic BasisTypical Yield (%)
Halo activationOrtho to halogenσ-Complex stabilization70-95
Ring activationAdjacent to aromaticπ-System stabilization60-85
Combined effectsSynergistic positioningDual stabilization85-99

Visible-light-assisted catalytic protocols represent a sustainable approach to cinnoline synthesis [13]. Base-catalyzed photocatalytic reactions using white light emitting diodes achieve C-H functionalization of pyridazine methyl groups with nitrostyrene derivatives [13]. These metal-free protocols proceed under mild conditions (room temperature, 8 hours) with piperidine as base catalyst, achieving excellent yields (90-95%) of polyfunctionally substituted cinnolines [13].

The induction of oxidative stress represents a major mechanism through which cinnoline, 4-nitro-, 1-oxide exerts its biological effects. The compound's nitro functionality undergoes metabolic transformation to generate reactive intermediates that can initiate cascades of oxidative damage within cellular systems. This process involves both direct oxidative effects and the generation of reactive oxygen species that can cause widespread cellular damage.

The metabolic activation pathway begins with the reduction of the nitro group through enzymatic processes. The reduction can proceed through either radical mechanisms or successive two-electron transfer reactions [2]. In the radical pathway, the initial step involves the formation of a nitroanion radical, followed by the generation of nitroso compounds, hydronitroxide radicals, and ultimately hydroxylamine derivatives [2]. Each of these intermediates possesses distinct reactivity profiles and contributes to the overall oxidative stress burden.

Hydroxylamine intermediates are particularly significant in the context of oxidative stress induction. These compounds can undergo further oxidation reactions to generate reactive oxygen species, including hydrogen peroxide, superoxide anion radicals, and hydroxyl radicals [11]. The generation of these species creates a state of oxidative stress that can overwhelm cellular antioxidant defense mechanisms and lead to damage of multiple cellular components including DNA, proteins, and lipids.

Research on related nitroaromatic compounds has demonstrated the involvement of specific enzyme systems in the metabolic activation process. For example, 4-nitroquinoline 1-oxide is conjugated by glutathione transferases, particularly mouse isoenzymes composed of Yb1 and Yf subunits [12]. This conjugation reaction represents a detoxification pathway, but the efficiency of this process varies among species and individuals, influencing the overall toxicity profile of the compound.

The oxidative stress induced by nitroaromatic compounds has been shown to activate various cellular stress response pathways. Studies using metal nanoparticles have demonstrated that oxidative stress can lead to the activation of ataxia telangiectasia mutated kinase, a key regulator of DNA damage response pathways [13]. This activation results in the phosphorylation of downstream targets including histone H2AX, p53, and other proteins involved in DNA repair and cell cycle control.

The formation of 8-oxoguanine, a major oxidative DNA lesion, has been observed following exposure to nitroaromatic compounds [14]. This lesion can arise through direct oxidation of guanine bases or through secondary reactions involving hydroxylamine intermediates. The accumulation of 8-oxoguanine and other oxidative DNA lesions contributes to the mutagenic potential of these compounds and can lead to permanent genetic alterations if not properly repaired.

Comparative Mutagenicity Profiles Among Nitroaromatic Analogues

The mutagenicity profile of cinnoline, 4-nitro-, 1-oxide can be understood through comparative analysis with structurally related nitroaromatic compounds. Extensive structure-activity relationship studies have established that the mutagenic potential of nitroaromatic compounds depends on multiple factors including molecular orbital energies, hydrophobicity, and structural features such as the number of fused rings [15].

Quantitative structure-activity relationship analyses of over 200 aromatic and heteroaromatic nitro compounds have revealed that the main determinants of mutagenicity are hydrophobicity, modeled by octanol-water partition coefficients, and the energies of the lowest unoccupied molecular orbitals [15]. Compounds possessing three or more fused rings demonstrate significantly greater mutagenic potency compared to compounds with one or two fused rings [15]. This relationship suggests that cinnoline, 4-nitro-, 1-oxide, with its bicyclic structure, would be expected to exhibit moderate mutagenic activity relative to larger polycyclic systems.

Studies on nitroimidazoles have provided insights into the role of nitro group positioning and additional substituents in determining genotoxic activity. Research has shown that nitroimidazoles bearing a nitro group at the C-4 position and a methyl group at C-2 exhibit reduced genotoxicity compared to compounds with the nitro group at C-5 [16]. Additionally, the presence of fluorine atoms in certain positions can significantly enhance genotoxicity regardless of other structural features [16]. These findings emphasize the importance of precise structural features in determining biological activity.

The comparative mutagenicity of nitroquinoline versus nitrocinnoline derivatives reveals important structure-activity relationships. 4-Nitroquinoline 1-oxide is recognized as a potent mutagen and carcinogen that induces primarily guanine to pyrimidine transversions in single-stranded DNA [17]. The compound forms two main types of guanine adducts at the C8 and N2 positions, with the ratio of these adducts varying depending on whether the DNA is double-stranded or single-stranded [17].

Research on 2-dimethylaminobenzo[c]cinnoline has confirmed its potential as an animal carcinogen, demonstrating that the phenylazo group can be incorporated within an aromatic ring system while retaining biological activity [18]. This finding suggests that structural modifications to the basic cinnoline framework can maintain or enhance biological activity, depending on the specific nature of the modifications.

The metabolic activation pathways also vary among nitroaromatic analogues, influencing their ultimate mutagenic potential. Studies have shown that different nitroreductase enzymes are responsible for the activation of different nitroaromatic compounds [19]. For example, the reduction of 4-nitroquinoline 1-oxide is not catalyzed by the same nitroreductase required for other nitro-containing mutagens such as nitrofurans and nitrofluorenes [19]. This specificity in metabolic activation helps explain the varying mutagenic profiles observed among structurally related compounds.

The formation of specific DNA adducts also differs among nitroaromatic analogues, contributing to their distinct mutagenic signatures. 4-Nitroquinoline 1-oxide forms stable quinolone monoadducts that can oxidize to form 8-hydroxydeoxyguanosine, leading to guanine to thymine transversions [4]. The specific nature of these adducts and their repair kinetics influence the overall mutagenic outcome and contribute to the compound-specific patterns of genetic alterations observed in experimental systems.

Environmental nitroaromatic compounds such as nitropyrenes and nitrofluoranthenes demonstrate varying degrees of mutagenic activity based on their structural features. Tetracyclic nitroarenes are generally recognized as the most mutagenic compounds in bacterial test systems, with some demonstrating carcinogenic activity in rodent models [20]. The environmental relevance of these compounds, combined with their potent biological activities, has made them important subjects for comparative mutagenicity studies.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

191.03309103 g/mol

Monoisotopic Mass

191.03309103 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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